![molecular formula C32H36NP B12633962 2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine CAS No. 919091-19-3](/img/structure/B12633962.png)
2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine is a complex organic compound that features a pyridine ring substituted with diphenylphosphanyl and tri(propan-2-yl)phenyl groups. Compounds like this are often used in various fields of chemistry due to their unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the diphenylphosphanyl group: This step might involve the use of diphenylphosphine and a suitable catalyst.
Substitution with tri(propan-2-yl)phenyl group: This can be done through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions might target the pyridine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and others.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Conditions vary depending on the specific substitution reaction but might include the use of strong acids or bases, solvents like dichloromethane, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphine oxides, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry, it can form complexes with transition metals.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties or as a drug delivery agent.
Industry: Used in catalysis, materials science, and other industrial applications.
Mecanismo De Acción
The mechanism of action for 2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine would depend on its specific application. In coordination chemistry, it acts as a ligand, donating electron density to metal centers. In biological systems, it might interact with specific molecular targets, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diphenylphosphanyl)pyridine: Lacks the tri(propan-2-yl)phenyl group.
6-(2,4,6-tri(propan-2-yl)phenyl)pyridine: Lacks the diphenylphosphanyl group.
2-(Diphenylphosphanyl)-6-phenylpyridine: Has a phenyl group instead of the tri(propan-2-yl)phenyl group.
Propiedades
Número CAS |
919091-19-3 |
|---|---|
Fórmula molecular |
C32H36NP |
Peso molecular |
465.6 g/mol |
Nombre IUPAC |
diphenyl-[6-[2,4,6-tri(propan-2-yl)phenyl]pyridin-2-yl]phosphane |
InChI |
InChI=1S/C32H36NP/c1-22(2)25-20-28(23(3)4)32(29(21-25)24(5)6)30-18-13-19-31(33-30)34(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-24H,1-6H3 |
Clave InChI |
WESULJCAKZPZCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S,3S)-1,3-dinitropentan-2-yl]cyclohexane](/img/structure/B12633881.png)
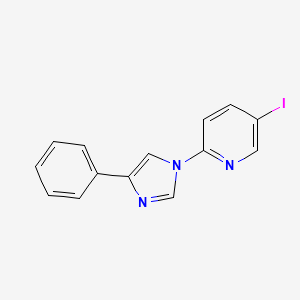
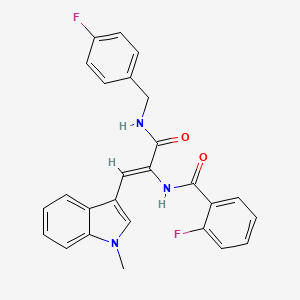
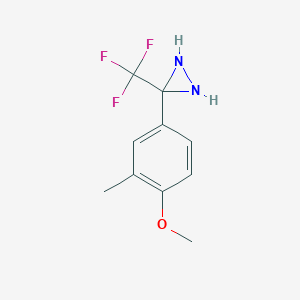
![2-Ethyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B12633896.png)

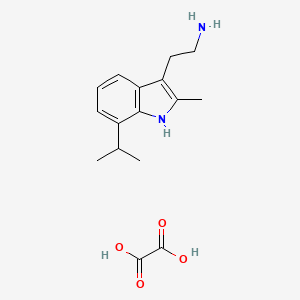
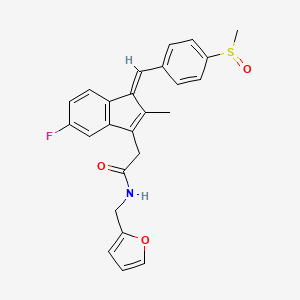
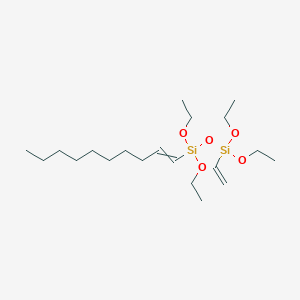
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
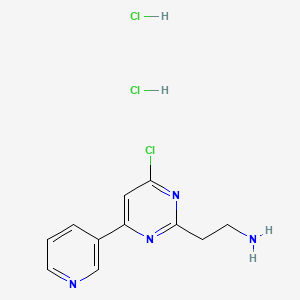
![2-Bromo-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12633969.png)
![2-[2-(Trifluoromethyl)benzene-1-sulfonyl]pyridine](/img/structure/B12633971.png)

